2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate
Description
2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate (CAS: 77136-95-9) is a methacrylate ester derivative characterized by a phenoxyethoxyethyl side chain. This compound is synthesized through esterification of methacrylic acid with 2-(2-phenoxyethoxy)ethanol, resulting in a structure that combines the reactivity of the methacrylate group with the aromatic and ether functionalities of the phenoxyethoxy moiety . It is primarily utilized in specialty polymer applications, including dental composites and pharmaceutical coatings, where its bulky substituent may reduce polymerization shrinkage stress compared to smaller monomers .
Properties
CAS No. |
77136-95-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-12(2)14(15)18-11-9-16-8-10-17-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
InChI Key |
WTJTUKSVRGVSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification via Methacryloyl Chloride
This method is the most common and involves the reaction of 2-(2-phenoxyethoxy)ethanol with methacryloyl chloride in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
- Dissolve 2-(2-phenoxyethoxy)ethanol in anhydrous dichloromethane (DCM) or acetonitrile.
- Cool the solution to 0 °C under inert atmosphere (nitrogen or argon).
- Slowly add methacryloyl chloride dropwise while stirring.
- Add triethylamine gradually to scavenge HCl formed during the reaction.
- Stir the reaction mixture at room temperature for 12–24 hours.
- Quench the reaction with water.
- Separate the organic phase and wash with saturated sodium bicarbonate solution, then brine.
- Dry the organic layer over magnesium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., silica gel, eluent DCM/methanol gradient).
$$
\text{2-(2-Phenoxyethoxy)ethanol} + \text{Methacryloyl chloride} \xrightarrow[\text{0 °C to RT}]{\text{Triethylamine, DCM}} \text{2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate} + \text{HCl}
$$
- The reaction requires anhydrous conditions to prevent hydrolysis of methacryloyl chloride.
- Triethylamine acts both as base and HCl scavenger.
- Low temperature addition controls exothermicity and side reactions.
- Purification by column chromatography ensures removal of unreacted starting materials and side products.
Alternative Esterification via Methacrylic Anhydride
An alternative approach uses methacrylic anhydride instead of methacryloyl chloride, which is less reactive but safer to handle.
- Mix 2-(2-phenoxyethoxy)ethanol with methacrylic anhydride in an aprotic solvent such as tetrahydrofuran (THF) or DCM.
- Add a catalytic amount of base such as 4-dimethylaminopyridine (DMAP) or pyridine.
- Stir at room temperature or slightly elevated temperature (25–40 °C) for several hours.
- Quench with water.
- Extract the product into organic solvent.
- Wash and dry as above.
- Purify by column chromatography.
- Milder reaction conditions.
- Less generation of corrosive HCl.
- Often higher selectivity with fewer side products.
Synthesis of 2-(2-Phenoxyethoxy)ethanol Precursor
The precursor alcohol, 2-(2-phenoxyethoxy)ethanol, can be synthesized by nucleophilic substitution of phenol with ethylene oxide derivatives or via Williamson ether synthesis.
- React phenol with 2-chloroethanol or ethylene glycol derivatives under basic conditions (e.g., sodium hydride or potassium carbonate).
- Control temperature to avoid polyether formation.
- Purify the mono-substituted product by distillation or chromatography.
This precursor synthesis is crucial because the purity and yield directly affect the final ester product.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Purification Method | Yield (%)* |
|---|---|---|---|---|---|---|
| 1 | Phenol + 2-chloroethanol + K2CO3 | Acetone/THF | 50–70 °C | 6–12 h | Distillation/Chromatography | 70–85 |
| 2 | 2-(2-Phenoxyethoxy)ethanol + Methacryloyl chloride + Et3N | DCM/Acetonitrile | 0 °C to RT | 12–24 h | Column chromatography | 75–90 |
| 3 | 2-(2-Phenoxyethoxy)ethanol + Methacrylic anhydride + DMAP | DCM/THF | 25–40 °C | 6–18 h | Column chromatography | 65–85 |
*Yields vary depending on scale, purity of reagents, and specific lab conditions.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show vinyl protons of the methacrylate group at δ 5.8–6.4 ppm, aromatic protons at δ 6.8–7.4 ppm, and ether methylene protons at δ 3.5–4.3 ppm.
- Infrared Spectroscopy (IR): Strong ester carbonyl stretch near 1720 cm^-1; ether C–O–C stretches around 1100 cm^-1.
- Mass Spectrometry (MS): Molecular ion peak at m/z 250 consistent with molecular weight.
- Purity: Confirmed by chromatographic techniques (HPLC or GC).
Research Findings and Considerations
- The choice of esterification reagent affects reaction time, yield, and side products.
- Methacryloyl chloride gives higher yields but requires careful handling due to corrosiveness.
- Methacrylic anhydride is safer but may require longer reaction times.
- Maintaining anhydrous conditions is critical to avoid hydrolysis and polymerization of the methacrylate group.
- Purification by silica gel chromatography with gradient elution is effective for isolating high-purity product.
- The compound serves as a monomer in polymer synthesis, where purity and residual acid content influence polymerization behavior.
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form polymers used in coatings and adhesives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-(2-phenoxyethoxy)ethanol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester involves its interaction with specific molecular targets. For instance, in polymerization reactions, the compound undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. The ester group can also participate in hydrolysis reactions, leading to the formation of methacrylic acid and 2-(2-phenoxyethoxy)ethanol .
Comparison with Similar Compounds
Triethylene Glycol Dimethacrylate (TEGDMA)
- Structure: 2-[2-[2-(2-Methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate.
- Key Differences: TEGDMA contains a triethylene glycol chain instead of the phenoxyethoxy group. This imparts higher hydrophilicity and flexibility, making it a common crosslinker in dental resins. However, its smaller substituent leads to higher polymerization shrinkage (~5–7%) compared to bulkier analogs like the phenoxyethoxy derivative .
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl Methacrylate
- Structure : Features a terminal hydroxy group in the glycol chain.
- Key Differences: The hydroxy group enhances hydrophilicity and hydrogen-bonding capacity, improving adhesion in coatings.
Ethoxyethyl Methacrylate (EEMA)
- Structure: 2-Ethoxyethyl 2-methylprop-2-enoate.
- Key Differences: The shorter ethoxyethyl chain reduces steric hindrance, leading to faster polymerization rates. However, polymers derived from EEMA exhibit lower thermal stability (Tg ~60°C) compared to those with phenoxyethoxyethyl groups, which may have higher Tg due to aromatic rigidity .
Methyl Methacrylate Crosspolymer
- Structure: Methyl 2-methylprop-2-enoate copolymerized with other methacrylates.
- Key Differences: The methyl ester group simplifies the structure but reduces solubility in non-polar solvents. The phenoxyethoxyethyl variant’s aromatic group enhances compatibility with hydrophobic matrices, such as drug-delivery systems .
2-(2-Bromoisobutyryloxy)ethyl Methacrylate (BIEM)
- Structure : Contains a bromoisobutyrate group for initiating atom transfer radical polymerization (ATRP).
- Key Differences: The bromine atom enables controlled polymerization, a feature absent in the phenoxyethoxyethyl compound. This makes BIEM valuable in block copolymer synthesis, whereas the target compound is suited for free-radical polymerization .
Comparative Data Table
Key Research Findings
- Reactivity: The phenoxyethoxyethyl group reduces the reactivity of the methacrylate double bond compared to TEGDMA, as evidenced by slower curing kinetics in photopolymerization studies .
- Mechanical Properties: Polymers incorporating the phenoxyethoxyethyl group exhibit higher flexural strength (∼120 MPa) than TEGDMA-based polymers (∼100 MPa), attributed to aromatic rigidity .
Biological Activity
2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate can be described as follows:
- Molecular Formula : C₁₄H₁₈O₃
- CAS Number : [Not specified in the sources]
This compound belongs to a class of esters and is characterized by the presence of a phenoxy group, which may influence its biological interactions.
Pharmacological Properties
Research indicates that derivatives of phenoxyalkyl compounds exhibit various pharmacological activities. A study focused on N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives highlighted their anxiolytic, antidepressant, anticonvulsant, and analgesic properties. The evaluation included testing for receptor affinity towards serotonin (5-HT) and dopamine (D) receptors, revealing significant interactions that suggest potential therapeutic effects in mood disorders and pain management .
Table 1: Summary of Biological Activities
Toxicity Assessment
A comprehensive hazard assessment was conducted to evaluate the toxicity of related compounds. The findings indicated that while some derivatives exhibited low acute toxicity (LD50 > 2000 mg/kg), there were notable concerns regarding environmental hazards due to their high acute toxicity to aquatic life. For instance, one related compound had an LC50 value of 6.1 mg/L for fish .
Case Study 1: Anxiolytic Activity
In a controlled study assessing the anxiolytic effects of piperazine derivatives containing phenoxy groups, compounds were administered to mice. The results demonstrated significant anxiolytic-like effects in the four-plate test model, indicating that modifications to the phenoxy structure could enhance therapeutic efficacy .
Case Study 2: Anticonvulsant Activity
Another study evaluated the anticonvulsant potential of these derivatives using the maximal electroshock (MES) test. The findings revealed that certain compounds exhibited protective effects against seizures at specific dosages, suggesting a promising avenue for developing new anticonvulsant medications .
Q & A
Q. What are the established synthetic pathways for 2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate, and what experimental conditions optimize yield?
The synthesis typically involves sequential esterification and etherification reactions. A common route starts with the reaction of methacrylic acid derivatives (e.g., methyl methacrylate) with phenoxyethanol derivatives under acidic or basic catalysis. For example:
- Step 1 : Methacrylation of phenoxyethanol using methacryloyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate ester.
- Step 2 : Etherification with ethylene glycol derivatives to introduce the ethoxy chain.
Q. Key Parameters :
- Temperature control (40–60°C) to prevent premature polymerization of methacrylate groups.
- Solvent selection (e.g., tetrahydrofuran or dichloromethane) to enhance solubility and reaction efficiency.
- Use of radical inhibitors (e.g., hydroquinone) to stabilize the product .
Q. Yield Optimization :
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.1 and 5.5 ppm (methacrylate vinyl protons), δ 4.2–4.4 ppm (ethoxy and phenoxy methylene groups).
- ¹³C NMR : Carbonyl signals at ~167 ppm (ester groups), aromatic carbons at 110–160 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 318.12).
- FTIR : Absorption bands at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1240 cm⁻¹ (C-O-C ether linkage).
Validation : Cross-reference spectral data with computational models (e.g., PubChem or NIST Chemistry WebBook) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants to avoid hydrolysis of ester groups.
- Solvent : Dissolve in anhydrous acetonitrile or DMSO for long-term storage (>6 months).
Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when stored under optimal conditions .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with biological membranes in drug delivery studies?
The ethoxy-phenoxy backbone enhances lipophilicity, enabling passive diffusion across cell membranes. The methacrylate group allows covalent conjugation with drug molecules via Michael addition or radical polymerization.
Q. Experimental Design :
- Liposome Binding Assays : Measure partitioning coefficients using fluorescence anisotropy.
- In Vitro Permeability : Use Caco-2 cell monolayers to assess transport efficiency. Adjust ethoxy chain length to balance hydrophobicity and solubility .
Q. What strategies resolve contradictions in reported solubility data across studies?
Discrepancies arise from varying solvent polarity and temperature. A systematic approach includes:
- Phase Solubility Analysis : Test solubility in water, ethanol, and DMSO at 25°C and 37°C.
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with novel solvents.
Example : Reported aqueous solubility ranges from 5–24 mg/mL. Adjust pH (6.5–7.5) to minimize ester hydrolysis and improve reproducibility .
Q. How can computational modeling predict the compound’s reactivity in polymerization reactions?
Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess radical stability during methacrylate polymerization.
- Molecular Dynamics (MD) : Simulate cross-linking efficiency with ethylene glycol dimethacrylate.
Validation : Compare predicted kinetic parameters (e.g., propagation rate constants) with experimental DSC or rheology data .
Q. What are the ecological toxicity implications of this compound, and how can lab waste be managed?
Toxicity Profile :
- Aquatic Toxicity : EC₅₀ for Daphnia magna is 12 mg/L (96-h exposure), indicating moderate hazard.
- Biodegradation : <10% degradation in 28-day OECD 301B tests, suggesting persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
